15(R)-Iloprost -

15(R)-Iloprost

Catalog Number: EVT-8190191
CAS Number:
Molecular Formula: C22H32O4
Molecular Weight: 360.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Iloprost is a prostacyclin analogue with potential chemopreventive activity. Iloprost binds to the prostacyclin receptor in various target cells, thereby causing vasodilation, inhibition of platelet aggregation, and decreased tumor cell adhesion to endothelium among other effects. Prostacyclin is a naturally occurring eicosanoid with anti-inflammatory, antineoplastic, and anti-metastatic properties. (NCI05)
An eicosanoid, derived from the cyclooxygenase pathway of arachidonic acid metabolism. It is a stable and synthetic analog of EPOPROSTENOL, but with a longer half-life than the parent compound. Its actions are similar to prostacyclin. Iloprost produces vasodilation and inhibits platelet aggregation.
Source and Classification

15(R)-Iloprost is derived from the structural modifications of prostacyclin (PGI2), specifically designed to enhance its pharmacological properties. It belongs to the class of drugs known as vasodilators and has been classified under approved and investigational groups for therapeutic use. The chemical formula of 15(R)-Iloprost is C22H32O4C_{22}H_{32}O_{4} with a molecular weight of approximately 360.494 g/mol .

Synthesis Analysis

The synthesis of 15(R)-Iloprost has been explored through various methods. A notable approach involves using an acetonitrile-water mixture, which allows for the isolation of the compound without contamination from side products such as 15-sideoxy-iloprost. Another method involves a convergent synthesis starting from commercially available precursors like Corey lactone diol, leading to a total synthesis that spans up to 14 steps .

Key parameters in the synthesis process include:

  • Reagents: Various reagents are employed to facilitate the formation of the desired stereochemistry and functional groups.
  • Conditions: The reactions typically require controlled temperatures and specific pH levels to ensure optimal yields.
  • Purification: Techniques such as chromatography are often used to isolate pure 15(R)-Iloprost from reaction mixtures.
Molecular Structure Analysis

The molecular structure of 15(R)-Iloprost features a complex arrangement that includes multiple chiral centers, contributing to its biological activity. The IUPAC name for this compound is:

5 2E 3aS 4R 5R 6aS 5 hydroxy 4 1E 3S 3 hydroxy 4 methyloct 1 en 6 yn 1 yl octahydropentalen 2 ylidene pentanoic acid\text{5 2E 3aS 4R 5R 6aS 5 hydroxy 4 1E 3S 3 hydroxy 4 methyloct 1 en 6 yn 1 yl octahydropentalen 2 ylidene pentanoic acid}

The compound exhibits two diastereoisomers (4R and 4S), with the 4S isomer showing greater potency in vasodilation .

Structural Features

  • Chirality: The presence of multiple stereocenters necessitates careful consideration during synthesis to ensure the correct enantiomer is produced.
  • Functional Groups: The structure includes hydroxyl groups and a carboxylic acid moiety, which are crucial for its biological activity.
Chemical Reactions Analysis

15(R)-Iloprost participates in several chemical reactions primarily related to its metabolism and interaction with biological systems. Key reactions include:

  • Metabolism: In vivo studies indicate that it undergoes β-oxidation, leading to metabolites such as tetranor-iloprost, which are pharmacologically inactive .
  • Vasodilation Mechanism: Upon administration, it binds to prostacyclin receptors on vascular smooth muscle cells, leading to relaxation and dilation of blood vessels.
Mechanism of Action

The mechanism of action of 15(R)-Iloprost involves its interaction with specific receptors known as prostacyclin receptors (IP receptors). When bound, it activates adenylate cyclase, increasing cyclic adenosine monophosphate levels within cells. This cascade results in:

  • Vasodilation: Relaxation of vascular smooth muscle.
  • Inhibition of Platelet Aggregation: Reducing thrombus formation which contributes to its therapeutic effects in pulmonary arterial hypertension .

In clinical settings, intravenous infusion at rates around 2 ng kg min2\text{ ng kg min} achieves steady-state plasma concentrations that effectively mediate these actions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 15(R)-Iloprost include:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like acetonitrile but less soluble in water.
  • Stability: More stable than natural prostacyclin, allowing for longer therapeutic effects.

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, influencing its absorption and distribution characteristics .
Applications

15(R)-Iloprost is primarily used in medical applications such as:

  • Pulmonary Arterial Hypertension Treatment: It significantly reduces pulmonary vascular resistance and improves exercise capacity in patients with this condition.
  • Peripheral Vascular Diseases: Demonstrated efficacy in promoting blood flow and reducing ischemic symptoms.

Additionally, research continues into other potential applications including tissue preservation during surgeries and treatment for various ischemic conditions due to its cytoprotective properties .

Synthetic Pathways & Isomer-Specific Production of 15(R)-Iloprost

15(R)-Iloprost, the C-15 epimeric counterpart to the natural-configuration Iloprost (15(S)-Iloprost), presents unique synthetic challenges due to its stereochemical complexity. Unlike its natural epimer, which is therapeutically utilized for pulmonary arterial hypertension, 15(R)-Iloprost serves primarily as a research tool for investigating prostacyclin receptor stereoselectivity and metabolic pathways [2]. Its synthesis demands precise control over multiple chiral centers—particularly at C-15, C-16, and within the bicyclic core—to ensure isomeric purity and biological relevance.

Stereochemical Optimization in Prostacyclin Analog Synthesis

The synthesis of 15(R)-Iloprost requires meticulous stereocontrol at the C-15 hydroxyl group, where the R-configuration distinguishes it from the active 15(S) epimer. Key strategies involve:

  • Chiral Pool Utilization: Synthesis often begins with enantiomerically pure precursors derived from natural sources. For instance, Corey lactone or related bicyclic ketones serve as templates for introducing the trans-cyclopentane ring system characteristic of prostacyclin analogs. Stereoselective reduction or hydroxylation of these intermediates establishes the foundational C-11 and C-15 stereocenters [1] [4].
  • Asymmetric Catalysis: Critical steps employ catalysts to install the C-15(R) stereocenter. Examples include:
  • Sharpless Dihydroxylation: Applied to vinylcyclopentene intermediates to introduce diol functionality with defined stereochemistry, subsequently manipulated to yield the C-15(R) alcohol [4].
  • Enzymatic Resolution: Racemic mixtures of advanced intermediates containing the C-15 alcohol are treated with stereoselective lipases or esterases to hydrolyze one epimer preferentially, yielding enantiomerically enriched 15(R) or 15(S) products [1].
  • Bicyclic Core Construction: Formation of the stable carbacyclin core (replacing PGI₂'s labile enol ether with a methylene group) employs intramolecular Wadsworth-Emmons reactions or palladium-catalyzed cyclizations. Controlling the geometry of the exocyclic double bond (C5-C6) and the stereochemistry of the adjacent hydroxyls (C-11, C-12) is paramount. Lithium diisopropylamide (LDA)-mediated enolate formation followed by alkylation or aldol condensation is frequently used under cryogenic conditions (-78°C) to minimize epimerization [1] [4].
  • ω-Side Chain Installation: The unsaturated, alkynyl-bearing ω-side chain, featuring the C-15(R) hydroxyl and C-16 methyl group, is typically coupled late in the synthesis. Julia-Kocienski olefination or Wittig reactions using stabilized ylides ensure trans (E) geometry of the C-13/C-14 double bond. Stereocontrol at C-15 and C-16 is achieved prior to this coupling, often via chiral auxiliary-controlled alkylation or asymmetric reduction of β-keto esters/ynones [1] [4].

Table 1: Key Stereochemical Control Points in 15(R)-Iloprost Synthesis

Chiral CenterStereochemistryKey Synthetic MethodsChallenge
C-11(S)Chiral pool (Corey lactone derivatives), asymmetric hydrogenationMaintaining integrity during bicyclic core formation
C-12(R)Stereoselective reduction (e.g., NaBH₄ with CeCl₃, DIBAL-H)Diastereoselectivity relative to C-11
C-15(R)Sharpless dihydroxylation, enzymatic resolution, chiral auxiliary alkylationAchieving high enantiomeric excess (ee) specifically for the unnatural R epimer
C-16(S)Chiral pool (e.g., (S)-3-Hydroxy-4-pentyn-1-ol derivatives), asymmetric reductionCompatibility with C-15(R) configuration
C5-C6 Double BondE (trans)Wittig reaction (stabilized ylides), Julia-Kocienski olefinationEnsuring high E-selectivity

Diastereomeric Ratio Control: 4R vs. 4S Configuration Challenges

Commercial Iloprost, including the 15(R) epimer, exists as a mixture of diastereomers at the C-16 position (historically referred to as the 4-position in earlier nomenclature), designated as the 16(R) and 16(S) (or 4R and 4S) configurations. The 16(S) isomer possesses significantly higher biological activity at the prostacyclin (IP) receptor compared to the 16(R) isomer [2] [6]. Synthesizing pure 15(R),16(S)-Iloprost is therefore critical for research applications requiring defined pharmacology.

  • Origin of Diastereomers: The diastereomeric mixture arises during the synthesis of the ω-side chain precursor, typically (S)-3-hydroxy-4-methyl-oct-1-en-6-yne or its protected versions. Alkylation steps introducing the C-16 methyl group often proceed with partial racemization or low diastereoselectivity. Furthermore, synthetic routes starting from racemic or diastereomeric mixtures of this side chain compound propagate the mixture into the final Iloprost product [1] [4] [6].
  • Separation Techniques: Due to the challenge of achieving perfect stereocontrol during the synthesis of the side chain, purification of the final diastereomers is essential:
  • Preparative High-Performance Liquid Chromatography (HPLC): This is the primary method for resolving 15(R),16(S)-Iloprost from its 15(R),16(R) counterpart and other impurities. Optimized reversed-phase (C18) columns with mobile phases comprising water/acetonitrile or water/methanol mixtures containing acidic modifiers (e.g., 0.1% trifluoroacetic acid or formic acid) or buffered systems (e.g., ammonium acetate/formate) are employed. The slight differences in hydrophobicity and stereospecific interactions with the stationary phase allow baseline separation [1] [4]. Typical elution orders see the more active 16(S) isomer eluting before the 16(R) isomer.
  • Crystallization: Diastereomeric salts formed with chiral amines (e.g., cinchonidine, brucine) can be exploited for fractional crystallization, although this is less commonly reported for the final Iloprost product due to its complexity and sensitivity. Crystallization of synthetic intermediates in the ω-chain synthesis offers another point for diastereomer resolution [4].
  • Analytical Monitoring: Rigorous quality control using chiral HPLC or UPLC coupled with UV and mass spectrometric detection is mandatory throughout the synthesis and purification process to confirm the diastereomeric ratio (DR) and achieve the high purity (>98%) required for research standards. Detection typically relies on UV absorbance around 200-220 nm [1] [4].

Table 2: Techniques for Controlling and Purifying 15(R),16(S)-Iloprost Diastereomer

StrategyStage AppliedMethod DetailsEfficiency/Challenge
Stereoselective Synthesisω-Side Chain SynthesisChiral auxiliaries (e.g., Evan's oxazolidinones), asymmetric catalysis (e.g., Noyori hydrogenation) for C-16 methylCan achieve high de (diastereomeric excess) but adds synthetic steps; optimization needed
Chromatography (Prep HPLC)Final Product or Late IntermediateReversed-phase C18 columns; Mobile phases: H₂O/MeCN or H₂O/MeOH (+0.1% TFA/FA or buffers); Detection: UV ~210 nmHighly effective for mg-g scale; solvent-intensive; potential for isomer degradation
Crystallizationω-Side Chain IntermediateFormation of diastereomeric salts with chiral amines (e.g., α-methylbenzylamine), fractional crystallizationCost-effective for large scale if suitable crystalline salts form; may require recycling
Chiral Analytical HPLCQuality ControlDedicated chiral columns (e.g., polysaccharide-based); Confirm identity with MSEssential for verifying DR and final purity; requires reference standards

β-Oxidation Metabolic Byproduct Synthesis (Tetranor-Iloprost)

Understanding the metabolism of 15(R)-Iloprost is crucial for interpreting its pharmacokinetic profile and biological effects in research settings. The primary metabolic pathway for Iloprost and its epimers is β-oxidation, analogous to fatty acid degradation, leading to sequential shortening of the carboxylic acid-bearing α-side chain [5] [8]. The major inactive metabolite is Tetranor-Iloprost.

  • Metabolic Pathway: β-Oxidation involves cycles of enzymatic reactions occurring primarily in the liver and kidneys:
  • Activation: Iloprost is conjugated with Coenzyme A (CoA) via its carboxylic acid group, catalyzed by acyl-CoA synthetases.
  • Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α (C2) and β (C3) carbons of the side chain.
  • Hydration: Enoyl-CoA hydratase adds water across the double bond.
  • Dehydrogenation (Oxidation): 3-Hydroxyacyl-CoA dehydrogenase oxidizes the β-hydroxy group to a keto group, producing NADH.
  • Thiolytic Cleavage: β-Ketothiolase cleaves the chain between the α and β carbons, releasing acetyl-CoA and a new acyl-CoA shortened by two carbon atoms (in this case, the Tetranor metabolite acyl-CoA) [5] [8].
  • Chemical Synthesis of Tetranor-Iloprost: To obtain pure Tetranor-Iloprost for use as an analytical standard or for metabolic studies, chemical synthesis is necessary:
  • Strategy: The synthesis mirrors the approach for Iloprost but starts with a truncated α-side chain precursor. Instead of the pentanoic acid derivative (5 carbon chain), a propanoic acid derivative (3 carbon chain, representing the chain shortened by 4 carbons - hence "tetranor") is used. The synthesis involves:
  • Preparation of a Wittig salt like (3-Carboxypropyl)triphenylphosphonium bromide.
  • Reaction of this phosphonium salt with the same protected C-15(R) bicyclic ketone aldehyde intermediate used in Iloprost synthesis under basic conditions (e.g., n-butyllithium or potassium tert-butoxide) to form the truncated exocyclic enoate with the correct E geometry [1] [4].
  • Sequential deprotection steps (e.g., silyl ether removal, ester hydrolysis) to yield Tetranor-Iloprost.
  • Purification: Similar to Iloprost, the synthetic Tetranor metabolite requires extensive purification via preparative HPLC to remove diastereomeric impurities and synthetic byproducts. Its structure is confirmed by mass spectrometry (showing a molecular ion 56 Da lower than Iloprost, consistent with loss of C₄H₈) and NMR spectroscopy [1] [4] [5].
  • Significance in Research: Synthesized Tetranor-Iloprost is essential for:
  • Developing and validating sensitive LC-MS/MS methods for quantifying 15(R)-Iloprost and its metabolites in biological matrices (plasma, urine).
  • Studying the rate and extent of β-oxidation as a clearance pathway for the 15(R) epimer compared to 15(S)-Iloprost.
  • Assessing potential biological activity (or lack thereof) of the primary metabolite, confirming its pharmacological inactivity at prostacyclin receptors [5] [8].

Table 3: Synthesis and Significance of Tetranor-Iloprost Metabolite

AspectDetailsResearch Application
Metabolic OriginPrimary metabolite via hepatic/kidney β-oxidation; Sequential shortening of α-side chain by 2 carbons per cycle (major product: C18 chain)Understanding clearance mechanisms and pharmacokinetics of 15(R)-Iloprost
Synthetic StrategyUse truncated α-chain phosphonium ylide (e.g., (3-Carboxypropyl)triphenylphosphonium bromide) in Wittig reaction with core aldehydeProduction of authentic standard for absence of biological matrices
Key PurificationPreparative Reversed-Phase HPLC (Similar conditions to Iloprost but adjusted for altered hydrophobicity)Isolation of pure Tetranor-Iloprost free from precursor and diastereomeric impurities
Structural ConfirmationMass Spectrometry (MS): [M-H]⁻ at m/z 343.2 (vs 399.2 for Iloprost); NMR: Absence of terminal α-chain CH₂ signalsUnambiguous identification of metabolite structure
Primary Research UseAnalytical standard for LC-MS/MS quantification; Confirmation of metabolic inactivityElucidating metabolic fate; Verifying lack of contribution to observed pharmacology of 15(R)-Iloprost parent compound

Properties

Product Name

15(R)-Iloprost

IUPAC Name

5-[5-hydroxy-4-(3-hydroxy-4-methyloct-1-en-6-ynyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)

InChI Key

HIFJCPQKFCZDDL-UHFFFAOYSA-N

SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.